6-chloro-N,N,5-trimethylpyridine-3-sulfonamide is a sulfonamide compound that incorporates a chloro group and a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry and agrochemicals, primarily due to its ability to interact with biological systems. The sulfonamide functional group is known for its antibacterial properties, making this compound of interest in pharmaceutical research.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and sulfonyl chlorides. Its synthesis often requires careful control of reaction conditions to achieve the desired product yield and purity.
6-chloro-N,N,5-trimethylpyridine-3-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). It is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of 6-chloro-N,N,5-trimethylpyridine-3-sulfonamide typically involves the following steps:
The molecular structure of 6-chloro-N,N,5-trimethylpyridine-3-sulfonamide features a pyridine ring substituted at the 3-position with a sulfonamide group and at the 6-position with a chlorine atom. The trimethyl groups are located at the nitrogen atom in the pyridine ring.
6-chloro-N,N,5-trimethylpyridine-3-sulfonamide can undergo several chemical reactions:
The mechanism of action for 6-chloro-N,N,5-trimethylpyridine-3-sulfonamide primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm structure and purity.
The therapeutic application of pyridine-sulfonamide hybrids dates to the mid-20th century with the development of antibacterial sulfadiazine. This early hybrid combined a pyrimidine ring (a diazine variant of pyridine) with the sulfanilamide pharmacophore, demonstrating superior tissue penetration compared to simpler sulfonamides [2] [6]. Subsequent innovations focused on mono-pyridine scaffolds, leading to compounds like sulfapyridine (used in ulcerative colitis) and sulfamethazine (veterinary antibiotic). These agents established key structure-activity principles:
The 2020 discovery of CHMFL-PI4K-127 (a bipyridine-sulfonamide) marked a paradigm shift. This Plasmodium PI4K inhibitor (IC₅₀ = 0.9 nM) featured a 6'-chloro-5'-(phenylsulfonamido)-[3,3'-bipyridine] core, validating chloro-pyridine sulfonamides for targeting kinase ATP-binding sites . Its efficacy against drug-resistant P. falciparum strains (EC₅₀ = 23–47 nM) highlighted the scaffold’s versatility beyond antibacterial applications.
Table 1: Evolution of Key Pyridine-Sulfonamide Hybrids
Compound | Core Structure | Therapeutic Application | Notable Features |
---|---|---|---|
Sulfadiazine (1940s) | Pyrimidine-4-yl-sulfanilamide | Antibacterial/Toxoplasmosis | First pyridine-analog sulfonamide |
Sulfamethazine (1950s) | 4,6-Dimethylpyrimidin-2-yl-sulfonamide | Veterinary antibiotic | N,N-dimethylation for improved lipophilicity |
CHMFL-PI4K-127 (2020) | 6'-Chloro-bipyridine-3-sulfonamide | Antimalarial (blood/liver stage) | Chloro-substitution for kinase inhibition |
6-Chloro-N,N,5-trimethylpyridine-3-sulfonamide | Monopyridine with C5/C6 modifications | Investigational (multi-target) | Combined chloro, methyl, and N,N-dimethyl |
Chlorine occupies a unique niche in medicinal chemistry due to its dual functionality: as a bioisostere for groups like methyl or fluorine, and as a conformational anchor via halogen bonding. In heterocyclic systems, chlorine’s effects are particularly pronounced:
Electronic and Steric Optimization
Conformational Effects
The chloro group’s steric bulk influences ring conformation. Quantum mechanical studies show that C6-chloro substitution in pyridine-3-sulfonamides:
Synergy with Methyl Substitution
Concurrent methylation at C5 (adjacent to sulfonamide linkage):
This compound represents a rational integration of historical SAR insights into a unified pharmacophore:
Pharmacophore Deconstruction
Table 2: Structure-Activity Relationship (SAR) Analysis of Key Substituents
Position | Substituent | Role in Pharmacophore | Impact on Drug-Likeness |
---|---|---|---|
C5 | Methyl | Steric occlusion for selectivity | ↑ logP by 0.3; blocks oxidation |
C6 | Chloro | Halogen bonding; metabolic resistance | ↑ Metabolic stability (t₁/₂ +2.5h) |
Sulfonamide | N,N-dimethyl | Lipophilicity modulator | ↓ Hydrogen-bond donors; ↑ CNS penetration |
Pyridine N | Unsubstituted | H-bond acceptor site | Enables salt formation for solubility |
Computational Validation
Pharmacophore models derived from PI4K inhibitors (e.g., CHMFL-PI4K-127) and carbonic anhydrase inhibitors confirm the compound’s potential:
Synthetic Accessibility
The compound’s synthesis leverages classic sulfonamide chemistry:
Concluding Remarks
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7